N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
899923-23-0 |
|---|---|
Molecular Formula |
C27H27N3O6 |
Molecular Weight |
489.528 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H27N3O6/c1-34-20-11-9-19(10-12-20)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-18-8-13-23(35-2)24(16-18)36-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31) |
InChI Key |
KTMHSCKYSRULDY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities. Its structure can be broken down as follows:
- Phenethyl Group : Contributes to the lipophilicity and potential neuroactivity.
- Quinazoline Derivative : Associated with a range of pharmacological effects including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies have demonstrated that related compounds can suppress EMT markers in gastric cancer cells, thereby reducing cell motility and invasiveness .
- Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in cell motility and survival pathways .
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. In vitro studies have revealed that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has indicated that quinazoline derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : A study on a related quinazoline derivative demonstrated a strong inhibitory effect on gastric cancer cell lines at concentrations as low as 5 µM. The compound reduced the expression of several EMT markers and promoted E-cadherin expression, indicating a reversal of EMT characteristics .
- Molecular Docking Studies : Computational studies have shown that quinazoline derivatives bind effectively to key proteins involved in cancer progression, such as Pyridoxal Kinase and Trypanothione Reductase. These interactions suggest a mechanism by which these compounds exert their anticancer effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s quinazolinone core is shared with multiple derivatives, but substituent variations critically influence bioactivity:
- Methoxy vs.
- Side Chain Diversity : The 3,4-dimethoxyphenethyl group in the target compound may enhance CNS activity, whereas biphenyl or dichlorophenyl groups () favor anticancer or anticonvulsant effects due to hydrophobic interactions.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The 2,4-dioxo quinazolinone core forms strong hydrogen bonds with target proteins (e.g., DHFR), while the thioacetamide moiety in analogs () introduces sulfur-mediated hydrophobic interactions .
Q & A
Q. How can crystallography clarify the compound’s binding mode to its target?
- Protocol : Co-crystallize the compound with its target protein (e.g., GABAA receptor fragments) and solve the structure via X-ray diffraction. Compare with docking poses to refine computational models .
Q. What spectroscopic techniques confirm the formation of the 3,4-dihydroquinazolinone ring?
- Tools :
- FT-IR : Look for C=O stretches at ~1680 cm⁻¹ (dioxo groups).
- ¹H NMR : Monitor disappearance of thioxo proton signals (δ ~12 ppm) post-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
